molecular formula C10H13NO3 B069736 methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 175205-90-0

methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B069736
CAS No.: 175205-90-0
M. Wt: 195.21 g/mol
InChI Key: UXCLCGWWOLCBQA-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C10H13NO3. This compound is part of the pyrrole family, which is known for its aromatic properties and significance in various biological and chemical processes. Pyrroles are commonly found in natural products and pharmaceuticals, making them an important class of compounds in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The aromatic pyrrole ring allows it to participate in π-π interactions and hydrogen bonding, which can influence its biological activity. The acetyl and carboxylate groups play a role in its reactivity and binding affinity to specific enzymes and receptors.

Comparison with Similar Compounds

  • Methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • 2,5-Dimethylpyrrole
  • 4-Methyl-1H-pyrrole-2-carboxylate

Comparison: Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-5-8(7(3)12)9(6(2)11-5)10(13)14-4/h11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCLCGWWOLCBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372444
Record name methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175205-90-0
Record name Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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